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molecular formula C15H16FNO2 B8789829 Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8789829
M. Wt: 261.29 g/mol
InChI Key: KDNHIQBUNSZPHY-UHFFFAOYSA-N
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Patent
US07692014B2

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (106.26 g, 0.694 mol) (prepared by the method of: Wee, A. G. H.; Shu, A. Y. L.; Djerassi, C. J. Org. Chem. 1984, 49, 3327-3336) in anhydrous DMF (1.0 L), under nitrogen, was added sodium hydride (60% in oil, 30.5 g, 0.763 mol, 1.1eq.) in 5 portions over 1 hour. When gas evolution ceased, 4-fluorobenzyl bromide (131.13 g, 0.694 mol) in anhydrous DMF (0.2 L) was added via pressure equalized addition funnel over 45 minutes. The mixture was allowed to stir at room temperature for 16 hours after the addition was complete, then was poured into water (1.4 L) in a 4 L separatory funnel. The mixture was extracted with diethyl ether (5×1.0 L) and the combined organic phases were washed with brine (3.0 L) and dried (Na2SO4). Filtration, rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr) gave the crude product and DMF. Residual DMF was removed on a cold finger trap rotary evaporator at full pump vacuum in a 40° C. water bath to give the crude benzylate pyrrole as an orange oil. The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5) eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L) while collecting 500 mL fractions, using the flash technique. Fractions 4-18 were combined to afford ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate (172.3 g, 95%) as a clear, pale yellow, viscous liquid. TLC (Merck, hexanes:EtOAc 85:15, UV-+, cerium molybdate-+): Rf=0.26; LCMS (Eclipse XDB-C8, 0.8mL/min, gradient 80:20 to 5:95 H2O (+0.1% HOAc):CH3CN—5 minutes, APCl, +mode): RT-3.711 min, m/e=262.1 (base), 263.2 (30); 1H-NMR (300 MHz, CDCl3): δ=1.33 (t, J=7.06 Hz, 3H), 2.43 (s, 3H), 4.26 (q, J=7.06 Hz, 2H), 5.00 (s, 2H), 6.52 (d, J=3.20 Hz, 1H), 6.58 (d, J=3.20 Hz, 1 H), 6.92-7.04 (m, 4H).
Quantity
106.26 g
Type
reactant
Reaction Step One
Quantity
131.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
30.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[H-].[Na+].[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1.O>CN(C=O)C>[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:3]2[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]2[CH3:1])=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
106.26 g
Type
reactant
Smiles
CC=1NC=CC1C(=O)OCC
Step Two
Name
Quantity
131.13 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
0.2 L
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.4 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
30.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition funnel over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
after the addition
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (5×1.0 L)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (3.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr)
CUSTOM
Type
CUSTOM
Details
gave the crude product and DMF
CUSTOM
Type
CUSTOM
Details
Residual DMF was removed on a cold finger trap
CUSTOM
Type
CUSTOM
Details
rotary evaporator at full pump vacuum in a 40° C. water bath
CUSTOM
Type
CUSTOM
Details
to give the crude benzylate pyrrole as an orange oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5)
WASH
Type
WASH
Details
eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L)
CUSTOM
Type
CUSTOM
Details
while collecting 500 mL fractions

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(CN2C(=C(C=C2)C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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